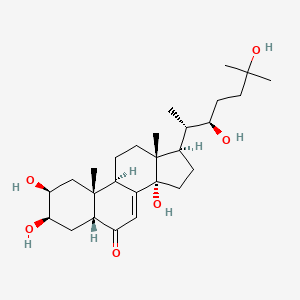
Ecdysone
Vue d'ensemble
Description
Ecdysone is a prohormone of the major insect molting hormone 20-hydroxyecdysone, secreted from the prothoracic glands . It is of steroidal structure and generally referred to as ecdysteroids . Ecdysteroids act as moulting hormones of arthropods but also occur in other related phyla where they can play different roles .
Synthesis Analysis
Ecdysone is synthesized from cholesterol by an enzyme encoded by the neverland (nvd) gene . The synthesis process is crucial for the regulation of insect steroid hormone biosynthesis, including steroidogenic enzymes .
Molecular Structure Analysis
Ecdysone has a steroidal structure . Its molecular formula is C27H44O7 and it has a molecular weight of 480.63 g/mol .
Chemical Reactions Analysis
Ecdysone plays a crucial role in the molting process and regulates the transcription of early response genes . It also induces the expression of genes coding for proteins that the larva requires .
Physical And Chemical Properties Analysis
Ecdysone is a steroidal prohormone . Its chemical formula is C27H44O7 and it has a molecular weight of 480.63 g/mol .
Applications De Recherche Scientifique
Insect and Crustacean Development
Ecdysone is a polyhydroxylated sterol that functions as a molting and metamorphosis hormone in insects, crustaceans, fungi, and nematodes . It’s a universal hormone for the development and vital activity of insects and crustaceans .
Pharmacological Activity
Ecdysteroids exhibit a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects . They have been used in medicine to treat cardiovascular, central nervous system, and reproductive system disorders and overall homeostasis disorders .
Agriculture
Ecdysteroids have potential importance and applications in agriculture . Elevation of phytoecdysteroid levels in selected plant species could provide an environmentally benign approach to protect crop species against phytophagous predators (insects and nematodes) .
Medicine
Ecdysteroids have significant pharmaceutical effects on vertebrates, especially humans . They have been attributed with many positive pharmaceutical effects .
Ecotoxicology
The presence of natural and, increasingly, man-made ecdysteroid agonists and antagonists may have considerable impact on the environment . Non-steroidal (ant)agonists offer considerable promise as environmentally friendlier, more selective pesticides .
Mécanisme D'action
Target of Action
Ecdysone primarily targets the ecdysteroid receptors (EcRs) . These receptors are crucial for the development and vital activity of insects and crustaceans . The binding of ecdysone to these receptors provides larvae or nymphs with a signal to enter a premature and lethal molting cycle .
Mode of Action
Ecdysone interacts with its targets by binding to the ecdysteroid receptors, mimicking the action of the molting hormone 20-hydroxyecdysone . This binding triggers a series of changes, including the induction of gene expression coding for proteins that the larva requires . It also causes chromosome puffs (sites of high expression) to form in polytene chromosomes .
Biochemical Pathways
Ecdysone regulates protein biosynthesis by interacting with the insulin signaling pathway in both complete and incomplete metamorphosis insects . This interaction determines the proteolysis during molting and the muscle tissue growth and formation starting from the imaginal discs .
Pharmacokinetics
Ecdysteroids are known to exhibit a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects .
Result of Action
The binding of ecdysone to its receptors results in a series of molecular and cellular effects. It induces the expression of genes coding for proteins that the larva requires, leading to the formation of chromosome puffs in polytene chromosomes . This process triggers developmental transitions in insects, such as molting and metamorphosis .
Action Environment
The action of ecdysone can be influenced by various environmental factors. For instance, the adaptogenic action of ecdysteroids manifested in insects on contact with toxic agents ranging from methanol to chemical insecticides is associated with the reaction of a set of genes including those encoding ecdysone receptor components .
Safety and Hazards
Orientations Futures
Ecdysone and ecdysone response genes play a significant role in reproduction in insects . Future research directions include understanding the spatiotemporal cell death responses during larval tissue degradation, key features of apoptosis and autophagy-dependent cell death, and the potential use of ecdysteroids as doping substances for athletes .
Propriétés
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,22-23,28,30-33H,6-11,13-14H2,1-5H3/t15-,16+,17-,19-,20+,22+,23-,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEZCKBFRMILAV-JMZLNJERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@@H](CCC(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ecdysone | |
CAS RN |
3604-87-3 | |
| Record name | α-Ecdysone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3604-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ecdysone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003604873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2β,3β,5β,22R)-2,3,14,22,25-pentahydroxycholest-7-en-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ECDYSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH692X7B7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



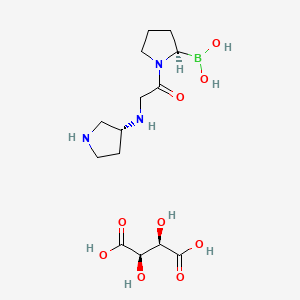
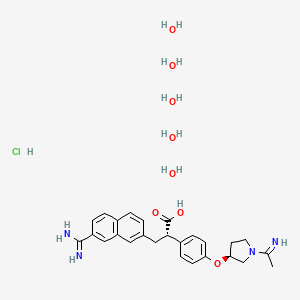
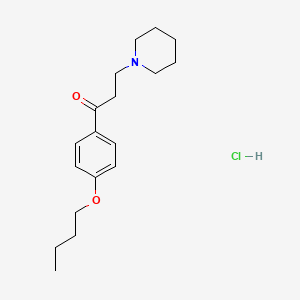

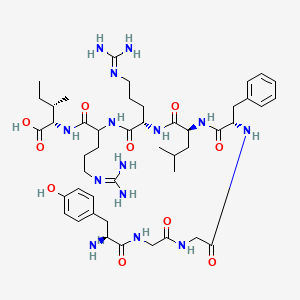


![1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1671009.png)
![(E)-1-[(1S)-1-(4-Fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-YL)benzylidene]piperidin-2-one](/img/structure/B1671010.png)
![3-(2-Mercaptoethyl)-[1,1'-biphenyl]-2,3'-dicarboxylic acid](/img/structure/B1671011.png)


![(2E)-2-[(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methylidene]undecanoic acid](/img/structure/B1671014.png)
